8-Hydroxy-2-methyl-7-nitroquinoline-5-sulfonic acid
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Overview
Description
8-Hydroxy-2-methyl-7-nitroquinoline-5-sulfonic acid is a chemical compound with the molecular formula C10H8N2O6S and a molecular weight of 284.25 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with hydroxy, methyl, nitro, and sulfonic acid groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 8-Hydroxy-2-methyl-7-nitroquinoline-5-sulfonic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-methylquinoline followed by sulfonation and subsequent hydroxylation. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid for sulfonation and nitric acid for nitration . Industrial production methods may involve similar steps but are optimized for larger scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
8-Hydroxy-2-methyl-7-nitroquinoline-5-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized quinolines.
Substitution: The sulfonic acid group can participate in substitution reactions, often with nucleophiles, to form sulfonamide derivatives. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Hydroxy-2-methyl-7-nitroquinoline-5-sulfonic acid is utilized in various scientific fields:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules and as a reagent in analytical chemistry.
Biology: The compound is used in biochemical assays and as a fluorescent probe due to its ability to bind with metal ions.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the manufacturing of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-methyl-7-nitroquinoline-5-sulfonic acid involves its interaction with molecular targets such as metal ions and enzymes. The hydroxy and sulfonic acid groups facilitate binding with metal ions, making it useful in chelation therapy and as a diagnostic tool. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 8-Hydroxy-2-methyl-7-nitroquinoline-5-sulfonic acid include:
8-Hydroxyquinoline: Lacks the nitro and sulfonic acid groups, making it less versatile in certain applications.
2-Methylquinoline: Does not have the hydroxy, nitro, or sulfonic acid groups, limiting its reactivity.
This detailed overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and application.
Properties
Molecular Formula |
C10H8N2O6S |
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Molecular Weight |
284.25 g/mol |
IUPAC Name |
8-hydroxy-2-methyl-7-nitroquinoline-5-sulfonic acid |
InChI |
InChI=1S/C10H8N2O6S/c1-5-2-3-6-8(19(16,17)18)4-7(12(14)15)10(13)9(6)11-5/h2-4,13H,1H3,(H,16,17,18) |
InChI Key |
FHBCLVFWCVCWLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2C=C1)S(=O)(=O)O)[N+](=O)[O-])O |
Origin of Product |
United States |
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